BenchChemオンラインストアへようこそ!

N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide

Physicochemical profiling Medicinal chemistry Lead optimization

This chloro-substituted 1,3-dioxoindene benzamide offers a reactive electrophilic handle at the C2 position, enabling nucleophilic displacement with amines, thiols, or alkoxides—a diversification strategy inaccessible with the 2-hydroxy analog. Procure this unexplored chemotype for picornavirus antiviral screening and SAR expansion, leveraging the validated 1,3-dioxoindene core from patent US20250090491. The 4-(trifluoromethyl)benzamide moiety ensures metabolic stability and hydrophobic binding. Ideal for building focused 2-substituted derivative libraries and identifying novel hits against sentrin-specific proteases and apoptotic regulators.

Molecular Formula C17H9ClF3NO3
Molecular Weight 367.7 g/mol
CAS No. 680215-13-8
Cat. No. B3042865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide
CAS680215-13-8
Molecular FormulaC17H9ClF3NO3
Molecular Weight367.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(C2=O)(NC(=O)C3=CC=C(C=C3)C(F)(F)F)Cl
InChIInChI=1S/C17H9ClF3NO3/c18-16(13(23)11-3-1-2-4-12(11)14(16)24)22-15(25)9-5-7-10(8-6-9)17(19,20)21/h1-8H,(H,22,25)
InChIKeyNJZAVXPRHZLOQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide (CAS 680215-13-8): Chemical Identity and Scaffold Context for Procurement Decisions


N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide (CAS 680215-13-8) is a synthetic small molecule belonging to the 1,3-dioxoindene benzamide class, characterized by a 2-chloro substituent on the indane-1,3-dione core coupled to a 4-(trifluoromethyl)benzamide moiety [1]. With a molecular formula of C₁₇H₉ClF₃NO₃ and a molecular weight of 367.7 g/mol, this compound exhibits a calculated XLogP3-AA of 3.9, indicating moderate lipophilicity [1]. The 1,3-dioxoindene scaffold has been disclosed in recent patent literature as a pharmacophore for antiviral applications, specifically as inhibitors of picornaviruses [2].

Why the 2-Chloro Substituent in N-(2-Chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide Prevents Direct Substitution by Hydroxy or Other 2-Substituted Analogs


Generic substitution within the 1,3-dioxoindene benzamide series is not straightforward because the substituent at the 2-position of the indane-1,3-dione ring fundamentally alters the compound's physicochemical profile, reactivity, and potential biological target engagement. The target compound bears a chlorine atom at this position, whereas the most closely indexed analog—N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide (CID 2732881)—carries a hydroxyl group [1]. This single-atom substitution (Cl vs. OH) shifts the hydrogen-bond donor count from 1 (target compound) to 2 (hydroxy analog), alters lipophilicity, and changes the electrophilic reactivity of the 2-position carbon. Published bioactivity data for the hydroxy analog show only weak inhibition (IC₅₀ values in the 2.7–3.0 μM range) against Sentrin-specific protease 6 and Apoptotic protease-activating factor 1 [1], with no corresponding data available for the chloro compound—underscoring that activity cannot be assumed to transfer between these structural variants. Furthermore, the 1,3-dioxoindene scaffold's antiviral activity profile, as disclosed in Novartis patent US 2025/0090491, is highly sensitive to specific substitution patterns, reinforcing that even closely related analogs may exhibit divergent biological profiles [2].

Quantitative Differentiation Evidence: N-(2-Chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide vs. Closest Analogs


Hydrogen-Bond Donor Count and Lipophilicity: Chloro vs. Hydroxy Analog Physicochemical Comparison

The target compound possesses one hydrogen-bond donor (the amide NH), whereas the closest indexed analog—N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide (CID 2732881)—has two hydrogen-bond donors (amide NH plus the 2-hydroxy group) [1]. This difference directly affects membrane permeability potential and pharmacokinetic behavior. Additionally, while experimental LogP values are not published for either compound, the chlorine atom in the target molecule confers higher lipophilicity compared to the hydroxyl analog, consistent with Hansch substituent constants (πCl ≈ 0.71 vs. πOH ≈ -0.67). The target compound has a calculated XLogP3-AA of 3.9 [2], whereas the hydroxy analog is expected to have a lower computed LogP, making the chloro compound comparatively more membrane-permeable by in silico prediction.

Physicochemical profiling Medicinal chemistry Lead optimization

Electrophilic Reactivity at the 2-Position: Chloro as a Leaving Group for Covalent Probe Design

The chlorine atom at the 2-position of the indane-1,3-dione core is a potential leaving group, enabling nucleophilic displacement reactions that are not possible with the hydroxy analog [1]. In the hydroxy analog, the 2-OH group forms a stable hemiaminal-like structure that lacks electrophilic character [1]. The chloro substituent in the target compound renders the 2-position carbon electrophilic, making this compound useful as a synthetic intermediate for further derivatization or as a potential covalent probe for biological targets bearing nucleophilic residues (e.g., cysteine thiols). This electrophilic reactivity is structurally analogous to that of 2-chloro-1,3-indandione derivatives, which have been employed in synthetic chemistry for nucleophilic substitution reactions.

Covalent inhibitor design Chemical biology Electrophilic warheads

Biological Activity Gap: Hydroxy Analog Shows Only Weak Micromolar Activity Against Sentrin-Specific Protease 6 and APAF-1

The hydroxy analog N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide was tested in PubChem BioAssay panels and showed weak inhibition: IC₅₀ = 2.66 μM against Sentrin-specific protease 6 (SENP6) and IC₅₀ = 2.97 μM against Apoptotic protease-activating factor 1 (APAF-1) [1]. No corresponding bioactivity data are available in public databases for the target chloro compound. This absence of data does not imply inactivity; rather, it represents a knowledge gap that may represent an opportunity. The chloro substituent, by virtue of its distinct electronic and steric properties, is likely to produce a different selectivity and potency profile if screened against the same or orthogonal target panels. Researchers seeking to explore novel chemical space in protease or apoptosis-related targets should note that the chloro compound remains pharmacologically uncharacterized, offering a fresh chemotype for primary screening.

Target engagement Protease inhibition Screening data

Scaffold-Level Antiviral Activity: 1,3-Dioxoindene Compounds as Picornavirus Inhibitors (Patent Disclosure)

Novartis AG patent US 2025/0090491 A1 discloses a broad series of 1,3-dioxoindene compounds as inhibitors of picornaviruses, including coxsackievirus, enterovirus, echovirus, poliovirus, and rhinovirus [1]. While the patent exemplifies tetracyclic indeno-benzofuran derivatives rather than the simple N-substituted benzamide series that includes the target compound, the core 1,3-dioxoindene pharmacophore is common to both. The patent establishes that 1,3-dioxoindene compounds can achieve antiviral activity through uncoating inhibition mechanisms. The target compound, bearing a 4-(trifluoromethyl)benzamide moiety, represents a structurally distinct chemotype within this broader scaffold class that has not been explicitly claimed. Procurement of this compound enables exploration of structure-activity relationships at the N-substituent position, which is a key diversification point not extensively elaborated in the current patent disclosure [1].

Antiviral drug discovery Picornavirus inhibition Patent analysis

Procurement-Relevant Application Scenarios for N-(2-Chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide


Antiviral Lead Discovery: Picornavirus Inhibitor Scaffold Diversification

Research groups engaged in antiviral drug discovery targeting picornaviruses can procure this compound as a structurally simplified 1,3-dioxoindene chemotype for primary screening and SAR expansion. The Novartis patent US 2025/0090491 A1 validates the antiviral potential of the 1,3-dioxoindene core [1], while the target compound's N-(4-trifluoromethylbenzamide) substitution represents unexplored chemical space not exemplified in the patent. Its single hydrogen-bond donor and moderate lipophilicity (XLogP3-AA = 3.9) [2] suggest favorable membrane permeability for intracellular antiviral target engagement.

Covalent Probe Development Leveraging Electrophilic 2-Chloro Substituent

The electrophilic 2-chloro substituent on the indane-1,3-dione core enables nucleophilic displacement chemistry that is absent in the hydroxy analog [1]. This reactivity can be exploited to design covalent inhibitors or chemical probes that form irreversible adducts with cysteine or other nucleophilic residues in target proteins. The compound can serve as a starting material for synthesizing focused libraries of 2-substituted derivatives through nucleophilic substitution, offering a versatile synthetic handle not available with the hydroxy variant [1].

Chemical Biology Screening for Novel Protease or Apoptosis Target Engagement

Given that the hydroxy analog showed weak activity against SENP6 (IC₅₀ = 2.66 μM) and APAF-1 (IC₅₀ = 2.97 μM) [1], the chloro compound represents a structurally distinct probe for these and related targets. Its uncharacterized bioactivity profile makes it suitable for inclusion in diversity-oriented screening libraries aimed at identifying novel chemotypes for sentrin-specific proteases, apoptotic regulators, or other targets within the ubiquitin-like protease family. Procurement is warranted when screening programs prioritize chemical novelty over pre-validated potency.

Synthetic Intermediate for 1,3-Dioxoindene Benzamide Library Generation

The target compound's 2-chloro group serves as a reactive handle for generating arrays of 2-substituted analogs via nucleophilic displacement with amines, thiols, or alkoxides. This enables medicinal chemistry teams to rapidly explore structure-activity relationships at the 2-position of the indane-1,3-dione core, a diversification strategy not accessible with the 2-hydroxy analog [1]. The 4-(trifluoromethyl)benzamide moiety provides a constant, metabolically stable aromatic group that enhances target binding through hydrophobic and potential halogen-bonding interactions.

Quote Request

Request a Quote for N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.